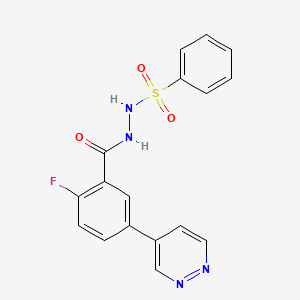

![molecular formula C15H23N3O4S B2993451 methyl 6-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2034207-41-3](/img/structure/B2993451.png)

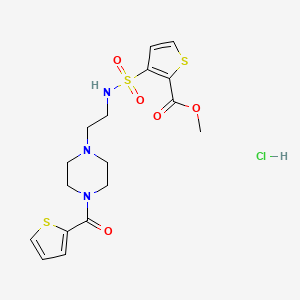

methyl 6-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Methylimidazole is an aromatic heterocyclic organic compound. It’s a colourless liquid that is used as a specialty solvent, a base, and as a precursor to some ionic liquids . It belongs to the class of organic compounds known as n-substituted imidazoles .

Synthesis Analysis

Imidazole derivatives can be prepared by the Mannich base technique using a Cu (II) catalyst . The synthesis of 1-methylimidazole can be achieved by acid-catalysed methylation of imidazole by methanol .Molecular Structure Analysis

The molecular structure of 1-methylimidazole consists of an imidazole ring substituted at position 1 . The empirical formula of 1-methyl-1H-imidazole-4-sulfonyl chloride is C4H5ClN2O2S .Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions. For example, a Cu (II)-catalyzed synthesis of imidazole derivatives has been reported, which involves the evaluation of their antimicrobial and larvicidal activities .Physical and Chemical Properties Analysis

1-Methylimidazole is a colourless liquid. It has a density of 1.03 g/cm3, a melting point of -6 °C, and a boiling point of 198 °C . The empirical formula of 1-methyl-1H-imidazole-4-sulfonyl chloride is C4H5ClN2O2S, and its molecular weight is 180.61 .Scientific Research Applications

1. Peptide Synthesis

Methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a compound closely related to the requested chemical, has been synthesized and used in peptide synthesis. It serves as a dipeptide building block, indicating potential applications in the development of peptides and proteins for therapeutic and biochemical purposes (Suter et al., 2000).

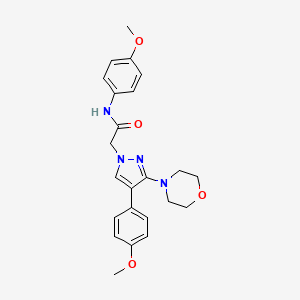

2. Organocatalysis

Imidazole-based zwitterionic salts, which are structurally related to the compound , have been found to be efficient organocatalysts. They facilitate the regioselective ring-opening of aziridines by various nucleophiles, suggesting their potential use in organic synthesis and catalysis (Chakraborty Ghosal et al., 2016).

3. Diazotransfer Reagent

Imidazole-1-sulfonyl azide hydrochloride, a compound sharing a functional group with the requested chemical, acts as a diazotransfer reagent. It facilitates the conversion of primary amines into azides and methylene substrates into diazo compounds, hinting at its use in chemical synthesis and modifications (Goddard-Borger & Stick, 2007).

4. Ionic Liquid Catalyst

3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate, structurally similar to the target compound, serves as an efficient and reusable catalyst in the synthesis of various organic compounds. This highlights its potential application in green chemistry and sustainable synthesis processes (Khaligh, 2014).

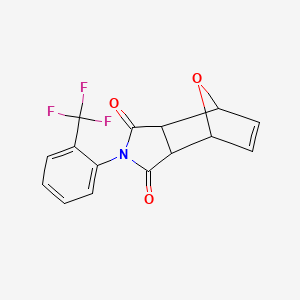

5. Ring-Cleavage and Cyclization

Compounds like methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, related to the requested chemical, undergo ring-cleavage and cyclization to form bi- or tricyclic lactams or lactones. This suggests their utility in complex organic synthesis and the development of novel organic structures (Molchanov et al., 2016).

Safety and Hazards

Properties

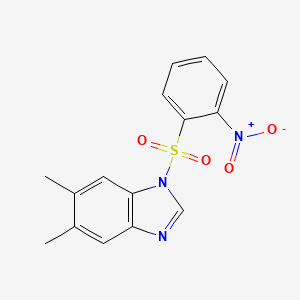

IUPAC Name |

methyl 6-(1-propan-2-ylimidazol-4-yl)sulfonyl-6-azaspiro[2.5]octane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4S/c1-11(2)17-9-13(16-10-17)23(20,21)18-6-4-15(5-7-18)8-12(15)14(19)22-3/h9-12H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDQGDUAGQDEKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)S(=O)(=O)N2CCC3(CC2)CC3C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2993369.png)

![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-5-ethylpyrimidine](/img/structure/B2993370.png)

![N-[(3-bromophenyl)(cyano)methyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2993373.png)

![1-Adamantyl-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2993377.png)

![2-({5-[3-(dimethylsulfamoyl)phenyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B2993380.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2993385.png)

![N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methyl-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2993390.png)